1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone
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Overview
Description
1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-methoxy-6-methylphenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(2-methoxy-6-methylphenyl)ethanone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-(2-methoxy-6-methylphenyl)ethanone.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methoxyphenyl)ethanone: Similar structure but lacks the methyl group.
1-(4-Bromo-2-methylphenyl)ethanone: Similar structure but lacks the methoxy group.
Uniqueness
This combination of functional groups makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(11)5-9(13-3)10(6)7(2)12/h4-5H,1-3H3 |
InChI Key |
RBEXBLILQKQOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)OC)Br |
Origin of Product |
United States |
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